2-(4-Pentylphenyl)-5-phenylpyrimidine
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Overview
Description
2-(4-Pentylphenyl)-5-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a pentylphenyl group at the 2-position and a phenyl group at the 5-position of the pyrimidine ring. It is known for its applications in various fields, including liquid crystal technology and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylphenyl)-5-phenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pentylbenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common for the purification and analysis of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Pentylphenyl)-5-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pentyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include pyrimidine oxides, reduced pyrimidine derivatives, and substituted pyrimidines with various functional groups.
Scientific Research Applications
2-(4-Pentylphenyl)-5-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-(4-Pentylphenyl)-5-phenylpyrimidine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Pentylphenyl)-5-(4-methoxyphenyl)pyrimidine
- 2-(4-Pentylphenyl)-5-(4-chlorophenyl)pyrimidine
- 2-(4-Pentylphenyl)-5-(4-bromophenyl)pyrimidine
Uniqueness
2-(4-Pentylphenyl)-5-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in liquid crystal technology and organic electronics, where precise molecular alignment and electronic characteristics are crucial.
Properties
CAS No. |
116556-50-4 |
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Molecular Formula |
C21H22N2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(4-pentylphenyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C21H22N2/c1-2-3-5-8-17-11-13-19(14-12-17)21-22-15-20(16-23-21)18-9-6-4-7-10-18/h4,6-7,9-16H,2-3,5,8H2,1H3 |
InChI Key |
OKQZBZFGZRJTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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